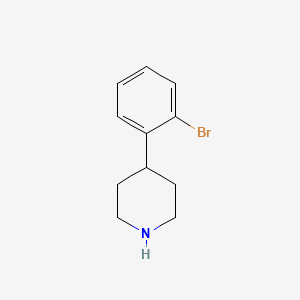

4-(2-Bromophenyl)piperidine

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug discovery. bohrium.comnih.gov Piperidine derivatives are integral components in numerous approved pharmaceuticals, spanning over twenty drug classes that include analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The widespread presence of this scaffold is attributed to its ability to interact with various biological targets and its favorable physicochemical properties, which can be fine-tuned through substitution. thieme-connect.comontosight.ai

In contemporary chemical science, the synthesis and functionalization of piperidine-containing compounds are major areas of research. nih.govtandfonline.com Scientists are continuously developing new methods for creating highly substituted and stereochemically complex piperidine derivatives to explore new chemical space and biological activities. tandfonline.commdpi.com These efforts have led to the discovery of piperidine-based compounds with a wide array of pharmacological effects, such as anti-inflammatory, antimicrobial, and antiviral properties. bohrium.comwisdomlib.org The versatility of the piperidine nucleus ensures its continued importance as a "privileged scaffold" in the design of future pharmaceuticals and chemical probes. bohrium.comresearchgate.net

Significance of Aryl-Substituted Piperidines as Synthetic Scaffolds

Aryl-substituted piperidines, a subclass of piperidine derivatives, are of particular importance as synthetic scaffolds, serving as foundational structures for the construction of more complex molecules. acs.orgacs.org The presence of an aryl group provides a site for further chemical modification through reactions like cross-coupling, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries. organic-chemistry.org This modularity is highly valuable in medicinal chemistry for systematically exploring structure-activity relationships (SAR). who.int

The synthesis of aryl-substituted piperidines has been a focus of research for decades, leading to the development of various synthetic methodologies. acs.orgacs.org These methods range from classical cyclization reactions to modern transition metal-catalyzed arylations. acs.orgnih.gov For instance, palladium-catalyzed reactions have been effectively used to couple aryl groups to the piperidine ring. organic-chemistry.org The resulting arylpiperidine structures are key intermediates in the synthesis of a significant number of pharmacologically active agents, especially those targeting the central nervous system (CNS). acs.org The ability to create chiral aryl-substituted piperidines is also crucial, as the stereochemistry of these compounds can dramatically influence their biological activity and selectivity. thieme-connect.comthieme-connect.com

Historical Context of Research on 4-(2-Bromophenyl)piperidine and Related Structures

The foundational research on piperidine chemistry dates back to the mid-19th century. However, the specific synthesis and investigation of more complex derivatives like this compound are more recent developments, largely driven by the pharmaceutical industry's need for specialized synthetic intermediates. Early 21st-century patent literature reveals systematic efforts in the synthesis of bromophenyl-piperidines.

The development of synthetic routes to aryl-substituted piperidines has evolved significantly over time. Early methods often had limitations, but optimized two-step syntheses have made these structures more accessible. acs.org A notable advancement in this area was the use of superacids, such as trifluoromethanesulfonic acid, to promote the reaction between piperidones and aromatic compounds to form aryl-substituted piperidines in high yields. nih.govacs.org Research from the late 1990s demonstrated the feasibility of this approach for creating various diarylpiperidines. nih.gov While specific historical data on the initial synthesis of this compound is not extensively documented in readily available literature, its development is part of the broader and ongoing effort to create functionalized arylpiperidine scaffolds for drug discovery and other applications. thapar.edusemanticscholar.orgresearchgate.net

Current Research Landscape and Objectives for this compound

In the current research landscape, this compound and its protected forms, such as 1-Boc-4-(2-bromophenyl)piperidine, are primarily utilized as versatile building blocks in organic synthesis. biosynce.com The bromine atom on the phenyl ring is a key functional group that allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a straightforward route to a diverse range of analogues.

A significant application of this compound is in the synthesis of intermediates for potential pharmaceutical agents. For example, it serves as a precursor in the synthesis of opioid derivatives. The piperidine scaffold itself is a well-established pharmacophore, and the ability to functionalize the attached phenyl ring makes this compound a valuable starting material for creating novel compounds with potential therapeutic applications.

The Boc-protected derivative, 1-Boc-4-(2-bromophenyl)piperidine, is particularly useful as the Boc group provides stability to the piperidine nitrogen during reactions targeting the bromophenyl moiety. This protecting group can be easily removed under acidic conditions, allowing for subsequent modification of the piperidine nitrogen. Current research objectives involving this compound are focused on leveraging its reactivity to construct complex molecular architectures and to synthesize targeted molecules for biological screening. biosynce.com

Research Data & Properties

Below are tables summarizing key information related to the synthesis and properties of relevant compounds.

Table 1: Chemical Reactions and Products

| Starting Material | Reaction Type | Reagents | Major Product |

|---|---|---|---|

| 1-Boc-4-(2-bromophenyl)piperidine | Nucleophilic Substitution | Grignard reagents (e.g., phenylmagnesium bromide) | Substituted phenylpiperidine derivatives |

| 1-Boc-4-(2-bromophenyl)piperidine | Reduction | Lithium aluminum hydride or catalytic hydrogenation | 4-Phenylpiperidine (B165713) |

| 1-Boc-4-(2-bromophenyl)piperidine | Oxidation | Potassium permanganate (B83412) or chromium trioxide | Piperidone derivatives |

| Piperidones | Condensation with Benzene (B151609) | Trifluoromethanesulfonic acid (TfOH) | Diarylpiperidines |

This table summarizes general reaction types as described in the literature. nih.gov

Table 2: Compound Properties and Synthesis

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Step |

|---|---|---|---|

| This compound-2,6-dione | 99983-26-3 | C11H10BrNO2 | Knoevenagel condensation from 2-bromobenzaldehyde. |

| 1-Boc-4-(2-bromophenyl)piperidine | 1198283-93-0 | C16H22BrNO2 | Boc protection of this compound. |

| 4-(4-Bromophenyl)piperidine | Not specified | C11H14BrN | Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. chemicalbook.com |

This table provides a summary of key compounds and their synthesis as reported in various sources.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHAYRLLVYOFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606125 | |

| Record name | 4-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-00-8 | |

| Record name | 4-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Bromophenyl Piperidine

Established Synthetic Routes to 4-(2-Bromophenyl)piperidine and its Precursors

Established synthetic methodologies for this compound and related compounds often involve multi-step sequences, reduction of heterocyclic precursors, nucleophilic substitution reactions, and cyclization strategies.

Multi-Step Synthesis Protocols for Piperidine (B6355638) Ring Formation

Multi-step synthesis is a cornerstone in the preparation of complex molecules like this compound, allowing for the gradual construction of the target structure with high control over stereochemistry and functional group compatibility. A common multi-step approach involves the initial synthesis of a precursor molecule, such as a tetrahydropyridine, followed by further chemical transformations to yield the final piperidine derivative.

One illustrative multi-step synthesis is the preparation of 4-(4'-bromophenyl)piperidine, a positional isomer of the target compound. This process begins with the synthesis of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, which is then reduced to the corresponding piperidine. The reduction of the tetrahydropyridine is typically achieved through catalytic hydrogenation. For instance, the reaction can be carried out using a rhodium on carbon (Rh/C) catalyst in a hydrogen atmosphere. chemicalbook.com This method has been shown to produce the desired 4-arylpiperidine in high yield. chemicalbook.com

Another versatile multi-step protocol for the synthesis of 4-arylpiperidines is the Suzuki coupling reaction. organic-chemistry.org This method allows for the formation of a carbon-carbon bond between a piperidine-derived boronic acid or ester and an aryl halide. While this approach is often used to introduce the aryl group onto a pre-existing piperidine ring, it can be integrated into a longer sequence for the de novo synthesis of the target molecule.

The following table summarizes a typical multi-step synthesis of a 4-arylpiperidine via the reduction of a tetrahydropyridine precursor.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, Methanol, Triethylamine | Rh/C, H₂ (100 psi), Room Temperature, 24 h | 4-(4-bromophenyl)piperidine | 98 |

Reduction-Based Approaches for Synthesis of this compound (e.g., from Piperidine-2,6-dione)

Reduction-based approaches are fundamental in the synthesis of piperidines from more oxidized heterocyclic precursors such as piperidones and piperidine-2,6-diones (glutarimides). These methods typically employ powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes to convert amide or imide functionalities into amines.

The synthesis of a 3-arylpiperidine, a structural isomer of the target compound, has been reported involving the reduction of a cyclic precursor. patsnap.com A similar strategy could be envisioned for the synthesis of this compound starting from 3-(2-bromophenyl)glutarimide. The synthesis of such glutarimide derivatives can be achieved through various methods, often involving the cyclization of a dinitrile or a cyanoester precursor. acs.org Once the 3-(2-bromophenyl)glutarimide is obtained, it can be reduced to the corresponding this compound using a suitable reducing agent.

The general transformation of a piperidine-2,6-dione to a piperidine is a well-established process in heterocyclic chemistry. dtic.mil The choice of reducing agent is critical to ensure the complete reduction of both carbonyl groups without affecting other functional groups present in the molecule, such as the bromo-substituent on the phenyl ring.

Below is a table outlining a plausible reduction-based approach for the synthesis of a 4-arylpiperidine from a glutarimide precursor.

| Precursor | Reducing Agent | Conditions | Product |

| 3-(2-bromophenyl)piperidine-2,6-dione | Borane tetrahydrofuran complex | THF, 0 °C to room temperature | This compound |

| 3-(2-bromophenyl)piperidine-2,6-dione | Lithium aluminum hydride | Anhydrous ether or THF, reflux | This compound |

Approaches Involving Nucleophilic Aromatic Substitution on Bromophenyl Moieties

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of aryl-heteroatom and, in some cases, aryl-carbon bonds. However, the direct SNAr of a piperidine-derived nucleophile onto an unactivated 2-bromophenyl ring to form a C-C bond is challenging due to the low electrophilicity of the aryl halide.

More commonly, SNAr reactions in this context are employed for the synthesis of N-arylpiperidines, where the piperidine nitrogen acts as the nucleophile. google.com For the synthesis of C-arylpiperidines like this compound, a modified approach is necessary. One such strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a palladium or nickel complex. nih.gov In this case, a 4-piperidylzinc iodide can be coupled with 2-bromoiodobenzene or a related electrophile. This reaction proceeds via a mechanism that involves the nucleophilic attack of the organozinc species on the palladium center, followed by reductive elimination to form the desired C-C bond. nih.gov

The following table summarizes the key components of a Negishi coupling for the synthesis of 4-arylpiperidines.

| Piperidine Derivative | Aryl Halide | Catalyst System | Product |

| 4-(N-BOC-piperidyl)zinc iodide | 2-Bromoiodobenzene | Cl₂Pd(dppf), Copper(I) species | N-BOC-4-(2-bromophenyl)piperidine |

Cyclization Reactions in the Formation of Piperidine Rings

Cyclization reactions are a fundamental strategy for the construction of the piperidine ring from acyclic precursors. These reactions can be promoted by various reagents and conditions and can proceed through different mechanisms, including radical, cationic, or anionic pathways.

Intramolecular radical cyclization is one such method that has been employed for the synthesis of fused heterocyclic systems containing a piperidine or a related ring. nih.gov In a typical approach, a precursor molecule containing a radical precursor (e.g., a bromine or iodine atom) and a suitably positioned unsaturated moiety is treated with a radical initiator and a radical mediator. The initially formed radical then undergoes an intramolecular addition to the unsaturated bond, leading to the formation of the cyclic structure.

The Dieckmann condensation is another classical cyclization reaction that can be used to prepare piperidine precursors. dtic.mil This intramolecular Claisen condensation of a diester leads to the formation of a β-ketoester, which can be further transformed into a 4-piperidone. The subsequent reduction of the piperidone provides the desired piperidine.

The table below outlines a general scheme for the synthesis of a 4-piperidone via Dieckmann condensation, which can then be converted to a 4-arylpiperidine.

| Starting Material | Reagents and Conditions | Intermediate | Final Product (after further steps) |

| Diethyl 3-(2-bromobenzyl)-3-cyanopimelate | 1. NaOEt, EtOH, reflux; 2. H₃O⁺, heat | 4-cyano-4-(2-bromobenzyl)-3-oxopiperidine-1-carboxylate | This compound |

Advanced and Selective Synthetic Strategies

In addition to established methods, advanced and more selective synthetic strategies are continuously being developed to improve the efficiency and scope of this compound synthesis. These modern approaches often rely on the use of sophisticated catalysts and novel reaction pathways.

Catalytic C-H Amination for Position-Selective Piperidine Ring Construction

Catalytic C-H amination is an emerging and powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into C-N bonds. While this methodology is more commonly applied to the functionalization of existing rings, its application in the de novo construction of heterocyclic rings is an area of active research.

The synthesis of arylamines through palladium-catalyzed coupling reactions of amines with aryl halides is a well-developed field and provides a conceptual basis for more advanced transformations. acs.orgnih.gov The development of highly active and selective catalysts has enabled the amination of a wide range of aryl chlorides, bromides, and iodides.

For the position-selective construction of a 4-arylpiperidine ring via C-H amination, a hypothetical route would involve the intramolecular cyclization of an acyclic precursor containing a suitably positioned amine and a C-H bond that can be selectively activated by a catalyst. This approach would offer a highly atom-economical and efficient route to the target molecule. While specific examples for the synthesis of this compound using this method are not yet widely reported, the continuous evolution of C-H activation and amination catalysis suggests that such strategies may become more prevalent in the future. mdpi.com

The table below outlines the key components of a palladium-catalyzed amination reaction, which is a related and foundational technology for C-N bond formation.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |

| Aryl chloride, bromide, or iodide | Primary amine | Palladium source (e.g., Pd(OAc)₂) | Hindered phosphine (B1218219) ligand (e.g., Josiphos type) | Strong base (e.g., NaOtBu) | Arylamine |

Palladium-Catalyzed Coupling Reactions in the Synthesis of Aryl-Piperidines (e.g., Suzuki Coupling for related derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, representing a cornerstone in the synthesis of 4-arylpiperidines. Methodologies such as the Suzuki, Negishi, and Heck reactions are frequently employed to couple a piperidine ring with an aryl group.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate. nih.gov In the context of synthesizing 4-arylpiperidines, this typically involves the reaction of a piperidine-containing boronic acid or ester with an aryl halide. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com The mild reaction conditions and high functional group tolerance make the Suzuki coupling highly valuable in medicinal chemistry. nih.gov

The Negishi coupling offers another robust method, utilizing an organozinc reagent to couple with an organic halide. organic-chemistry.org A general procedure for synthesizing 4-arylpiperidines involves the palladium/copper(I)-cocatalyzed Negishi coupling of a 4-(N-BOC-piperidyl)zinc iodide with various aryl halides. nih.gov This one-pot approach is noted for its efficiency and diastereoselectivity, particularly in the α-arylation of protected 4-hydroxy piperidines. nih.govresearchgate.net

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can also be adapted for these syntheses. The asymmetric Heck reaction, in particular, can be used to form complex heterocyclic systems with multiple stereocenters. rsc.org A related method, the palladium-catalyzed reductive Heck coupling, provides a pathway to construct highly substituted piperidine rings by intercepting the alkylpalladium intermediate with a hydride source, avoiding the use of more toxic or sensitive reagents like Ni(COD)₂. rsc.orgnih.gov

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance for pharmaceutical applications. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Catalysis aims to create a specific enantiomer directly. This can be achieved through various methods, including:

Asymmetric Heck Reactions: Utilizing chiral P,N-ligands with palladium complexes can catalyze the reaction between aryl triflates and cyclic alkenes to produce chiral products with high enantioselectivity. rsc.orgnih.govsciencepg.com

Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction with an arylboronic acid, and a final reduction can provide access to a wide variety of enantioenriched 3-substituted piperidines. acs.org

Organocatalytic Domino Reactions: Multi-component reactions using chiral catalysts, such as squaramides, can facilitate a cascade of reactions (e.g., Michael/aza-Henry/cyclization) to produce highly functionalized, chiral tetrahydropyridines, which are precursors to piperidines. nih.gov

Chiral Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is a common and practical approach when asymmetric synthesis is not feasible. Methods include:

Diastereomeric Salt Formation: The racemic piperidine, which is basic, can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For instance, N-Boc-2-arylpiperidines can be resolved using a chiral base system like n-BuLi/sparteine, which selectively deprotonates one enantiomer, allowing it to be functionalized while leaving the other enantiomer unreacted. whiterose.ac.uk This method has been successfully applied to various substituted piperidines. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers. This method is effective for resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives and other similar compounds. nih.gov A semi-preparative enantioselective HPLC method was used to resolve trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid. mdpi.com

Optimization of Synthetic Reaction Conditions for this compound

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic route. Key parameters include the choice of solvent, reagent ratios, temperature, and catalyst system.

Influence of Solvent Systems and Reagent Stoichiometry

The solvent plays a critical role in palladium-catalyzed coupling reactions by influencing catalyst stability, solubility of reagents, and the rate of key mechanistic steps. In Suzuki-Miyaura couplings, a range of solvents can be used, from organic solvents like 1,4-dioxane to aqueous mixtures. researchgate.netrsc.org The choice of solvent can affect regio- and stereoselectivity; for example, in certain C–H arylations of piperidines, α,α,α-trifluorotoluene provided better yields and selectivity compared to more coordinating solvents like t-amyl-OH. acs.org

Reagent stoichiometry, particularly the amount of the coupling partners and the base, must be carefully controlled. In Suzuki couplings, an excess of the boronic acid is often used to drive the reaction to completion. The choice and amount of base (e.g., K₃PO₄, K₂CO₃, CsF) are also critical, as the base is required to activate the organoboron species for transmetalation. nih.govnih.gov In one-pot multicomponent reactions, adjusting the equivalents of reactants can impact both the yield and the diastereomeric ratio of the product. nih.gov

| Reaction Type | Parameter | Observation | Reference |

|---|---|---|---|

| Pd-Catalyzed C-H Arylation | Solvent | α,α,α-Trifluorotoluene improved yield (46%) and reduced byproducts compared to t-amyl-OH. | acs.org |

| Suzuki-Miyaura Coupling | Base | K₃PO₄ was identified as the optimal base for achieving α-selective coupling of allylboronates. | nih.gov |

| Organocatalytic Domino Reaction | Reagent Stoichiometry | Varying the amount of imine from 1.5 to 2.5 equivalents affected both the yield and the diastereomeric ratio. | nih.gov |

Impact of Temperature and Pressure on Reaction Efficiency

Temperature is a key variable in controlling reaction rates and selectivity. Most palladium-catalyzed cross-coupling reactions require heating to proceed at a reasonable rate. For Suzuki-Miyaura reactions, temperatures often range from room temperature to over 100°C. researchgate.netmdpi.com Studies have shown that increasing the temperature from 30°C to 100°C can significantly increase the percentage conversion, although some catalyst systems are effective even at room temperature. researchgate.netrsc.org In some cases, lower temperatures (e.g., ≤50 °C) can be employed, which can improve stereoselectivity. imperial.ac.uk Conversely, some reactions, like the coupling of nitroarenes, may require high temperatures (130°C) to achieve good yields. mdpi.com

Pressure is generally less of a critical parameter for these types of solution-phase coupling reactions unless gaseous reagents are involved. The majority of Suzuki, Negishi, and Heck couplings are performed at atmospheric pressure.

Catalyst Selection and Loading for Enhanced Yields and Selectivity

The choice of palladium catalyst, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligand, is arguably the most critical factor for a successful cross-coupling reaction. researchgate.net The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination.

Bulky, electron-rich phosphine ligands, such as SPhos and RuPhos, have proven to be highly effective for a wide range of Suzuki and Negishi couplings, enabling the use of less reactive aryl chlorides and allowing for lower catalyst loadings. nih.govbucknell.edu The use of stable, well-defined palladium precatalysts can also simplify reaction setup and sometimes lead to more efficient catalysis compared to generating the active catalyst in situ. acs.org

Catalyst loading is a measure of the amount of catalyst used relative to the substrate, typically expressed in mol % or parts per million (ppm). acs.org While initial explorations may use higher loadings (e.g., 1-5 mol %), optimization aims to reduce this amount for cost and environmental reasons, as palladium is a precious metal. Highly active catalyst systems can achieve excellent yields with very low catalyst loadings, sometimes in the ppm range, which is particularly important for large-scale industrial synthesis. nih.govacs.org

| Reaction Type | Palladium Source | Ligand | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | Effective for unactivated aryl chlorides at low catalyst loadings (<0.0005 mol %). | nih.gov |

| Negishi Coupling | Pd₂(dba)₃ | RuPhos | Inhibits undesirable pathways, leading to higher yields. | bucknell.edu |

| Negishi Coupling | Cl₂(dppf)Pd | dppf | Used with a Cu(I) cocatalyst for coupling of 4-piperidylzinc iodide. | nih.gov |

| C-H Arylation | Pd(OAc)₂ | None (Ligand-free) | Effective for coupling benzophospholes with aryl iodides and bromides. | rsc.org |

Chemical Reactivity and Derivatization Pathways of 4 2 Bromophenyl Piperidine

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through reactions that replace or couple the bromide.

Direct nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon of 4-(2-bromophenyl)piperidine is generally challenging. Aryl halides, unlike alkyl halides, are typically unreactive towards nucleophiles under standard conditions due to the high energy required to break the C-Br bond, which has partial double-bond character, and the electronic repulsion between the incoming nucleophile and the electron-rich aromatic ring.

For a nucleophilic displacement to occur, the aromatic ring usually requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the absence of such activating groups renders the aryl bromide moiety relatively inert to direct SNAr reactions with common nucleophiles. However, under forcing conditions, such as high temperatures, or with the use of highly reactive nucleophiles and specific catalysts (e.g., copper salts), displacement reactions can be induced. google.com For instance, reactions of aryl bromides with amines like piperidine (B6355638) can proceed at high temperatures to form C-N bonds. google.com

The most powerful and widely used method for functionalizing the aryl bromide moiety is through transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Carbon-Heteroatom Bond Formation: Palladium- and copper-catalyzed reactions are paramount for forging bonds between the aryl carbon and heteroatoms like nitrogen, oxygen, or sulfur. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for coupling aryl halides with a wide range of primary and secondary amines. nih.govnih.gov This reaction allows for the direct synthesis of N-aryl piperidine derivatives from this compound. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. nih.govnih.gov Similarly, copper-catalyzed coupling reactions provide an alternative, cost-effective method for C-N bond formation, sometimes offering complementary reactivity, especially with certain classes of anilines and alkylamines. chemrxiv.org

Carbon-Carbon Bond Formation: The aryl bromide can also participate in a variety of palladium-catalyzed C-C bond-forming reactions. These methods are fundamental in organic synthesis for constructing complex molecular skeletons.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. researchgate.net

Stille Coupling: Reaction with organostannanes.

These reactions significantly expand the synthetic potential of the this compound scaffold, allowing for the introduction of diverse substituents onto the phenyl ring.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) or Pd(II) precursor + Ligand (e.g., BINAP, RuPhos) + Base (e.g., NaOtBu) | C-N |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | C-C (sp) |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | C-C (sp²) |

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, providing a straightforward handle for functionalization through alkylation, acylation, and the strategic use of protecting groups.

N-Alkylation: The piperidine nitrogen can be readily alkylated by reaction with various alkylating agents, such as alkyl halides (e.g., iodides, bromides) or sulfonates. researchgate.net These reactions typically proceed via an SN2 mechanism and are often carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated during the reaction. researchgate.netgoogle.com Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃), is another effective method for introducing N-alkyl groups.

N-Acylation: The reaction of the piperidine nitrogen with acylating agents, such as acid chlorides or anhydrides, provides the corresponding N-acyl derivatives. google.com These reactions are typically fast and high-yielding. The resulting amides are chemically robust and can alter the electronic and steric properties of the piperidine moiety. This transformation is also useful for installing functionalities that can be later reduced to N-alkyl groups. google.com

| Reaction Type | Reagent | Conditions (Typical) | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (K₂CO₃), Solvent (DMF, MeCN), Room Temp. to 70°C | N-Alkyl Piperidine |

| Reductive Amination | Aldehyde/Ketone (R₂C=O) | Reducing Agent (NaBH(OAc)₃), Solvent (DCE) | N-Alkyl Piperidine |

| N-Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (Et₃N, Pyridine), Solvent (CH₂Cl₂) | N-Acyl Piperidine |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent undesired side reactions while modifying other parts of the molecule, such as the aryl bromide moiety. biosynce.com The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its ease of installation and removal under specific, mild conditions. wikipedia.orgnih.gov

Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) or sodium hydroxide. wikipedia.orgorganic-chemistry.org This reaction efficiently forms the corresponding N-Boc carbamate, tert-butyl this compound-1-carboxylate. biosynce.com

Deprotection: The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions. nih.gov Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or dioxane, cleanly removes the Boc group, regenerating the secondary amine. wikipedia.orgresearchgate.net The use of a Boc protecting group is crucial for performing reactions like metal-halogen exchange on the aryl ring, which would otherwise be complicated by the acidic N-H proton.

Functionalization of the Piperidine Ring and Aryl Moiety

Beyond the primary reaction sites, advanced strategies allow for the modification of the C-H bonds of the piperidine ring and further derivatization of the aryl group.

Piperidine Ring Functionalization: While less common, direct C-H functionalization of the piperidine ring is an emerging area of synthesis. researchgate.net By employing specific directing groups and transition metal catalysts (e.g., rhodium), it is possible to achieve site-selective introduction of new functional groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov The selectivity is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to install ester functionalities at various positions on the ring. nih.gov

Aryl Moiety Functionalization: Further functionalization of the aryl moiety typically proceeds after an initial cross-coupling reaction. For example, a Suzuki coupling could introduce a new phenyl ring, which could then undergo electrophilic aromatic substitution (e.g., nitration, halogenation) to add further complexity. Alternatively, if a boronic ester is introduced via coupling, it can serve as a handle for subsequent reactions. The strategic interplay between reactions at the aryl bromide and the piperidine nitrogen allows for the construction of a vast library of diverse chemical structures.

Stereoselective Functionalization and Introduction of Stereocenters

The introduction of new stereocenters onto the piperidine ring of a pre-existing 4-substituted piperidine is a significant challenge in synthetic chemistry. Methodologies are often developed for simpler, N-protected piperidine systems.

While no studies were identified that specifically detail the stereoselective functionalization of the this compound scaffold, general strategies for similar structures involve catalyst-controlled C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions are used to introduce substituents at various positions of the N-protected piperidine ring. nih.govnih.gov The choice of catalyst and the protecting group on the piperidine nitrogen are crucial for controlling both the position (regioselectivity) and the stereochemistry of the newly introduced functional group. nih.govnih.govnsf.gov

Another approach is the kinetic resolution of racemic piperidine derivatives. For example, chiral base-mediated deprotonation can selectively functionalize one enantiomer of a 2-arylpiperidine, allowing for the synthesis of enantioenriched products. whiterose.ac.uk However, the application of these specific methods to this compound has not been reported.

Regioselective Introduction of Diverse Substituents on the Ring Systems

Regioselectivity in the derivatization of this compound depends on which of its two ring systems is targeted.

Functionalization of the Phenyl Ring: The bromine atom on the phenyl group serves as a highly effective handle for regioselective functionalization via metal-catalyzed cross-coupling reactions. fiveable.me Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig (using amines) couplings, are standard methods for forming new carbon-carbon and carbon-nitrogen bonds at the position of the bromine atom. nih.govwikipedia.org This allows for the specific introduction of a wide variety of alkyl, aryl, heteroaryl, and amino substituents at the C-2 position of the phenyl ring. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Table 1: Plausible Suzuki-Miyaura Cross-Coupling Reactions for this compound This table is illustrative of a potential reaction pathway, as specific examples for this substrate were not found in the literature.

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(Biphenyl-2-yl)piperidine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(2-(Thiophen-2-yl)phenyl)piperidine |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(2-(Pyridin-3-yl)phenyl)piperidine |

Functionalization of the Piperidine Ring: The secondary amine (N-H) of the piperidine ring is the most reactive site for introducing substituents directly onto this ring. It can readily undergo nucleophilic reactions such as:

N-Alkylation: Reaction with alkyl halides.

N-Arylation: Palladium or copper-catalyzed coupling with aryl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

Direct C-H functionalization of the piperidine ring itself is more complex. While methods exist for regioselectively functionalizing the C-2, C-3, or C-4 positions of the N-Boc-piperidine skeleton, these have not been specifically applied to the this compound substrate. nih.govnsf.gov

Mechanistic and Kinetic Studies of this compound Reactions

Detailed mechanistic and kinetic investigations provide fundamental insights into reaction pathways, allowing for optimization of conditions and rational design of new transformations.

Investigation of Reaction Pathways and Transition States

No specific experimental or computational studies on the reaction pathways or transition states for reactions involving this compound were found.

For the types of reactions this compound would likely undergo (e.g., Suzuki coupling), mechanistic studies are extensive for the general class of aryl bromides. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for elucidating these pathways. nih.govpitt.edu Such studies typically model the energies of reactants, intermediates, transition states, and products to map out the entire reaction coordinate. researchgate.netfrontiersin.orgresearchgate.net This allows for the identification of the rate-determining step and an understanding of the factors that control selectivity. For a Suzuki coupling involving this compound, a computational study would likely investigate the oxidative addition of the C-Br bond to the palladium(0) catalyst as a key step in the catalytic cycle.

Kinetic Analysis for Reaction Rate Determination and Optimization

Similarly, no kinetic analyses specifically determining the reaction rates or optimizing reactions for this compound have been published.

Kinetic studies involve monitoring the concentration of reactants and products over time to determine the rate law and calculate rate constants. acs.orgrsc.org For instance, a kinetic study of a hypothetical N-alkylation reaction of this compound would help determine the reaction order with respect to each reactant and optimize parameters like temperature and concentration for maximum efficiency. Techniques like stopped-flow spectroscopy can be used for very fast reactions. researchgate.net While kinetic data exists for various reactions involving piperidine as a reactant, this information cannot be directly extrapolated to the specific substrate . acs.orgrsc.org

Advanced Spectroscopic Characterization of 4 2 Bromophenyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 4-(2-Bromophenyl)piperidine is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperidine (B6355638) ring. The four protons on the bromophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.6 ppm). The ortho, meta, and para positions relative to the piperidine substituent, along with the presence of the bromine atom, create a unique electronic environment for each aromatic proton, leading to complex splitting patterns.

The piperidine ring protons would be observed in the upfield region of the spectrum. The proton at the C4 position (methine proton) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons at the C2/C6 and C3/C5 positions would also present as complex multiplets, further complicated by their axial and equatorial orientations in the chair conformation of the piperidine ring. The N-H proton of the piperidine ring would typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

For the closely related isomer, 4-(4-Bromophenyl)piperidine, the following ¹H NMR data has been reported in methanol-d4 (B120146) (MeOD): δ 7.31 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 3.09-3.06 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H). chemicalbook.com This provides a valuable reference for the expected chemical shifts and coupling patterns for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.6 | m |

| Piperidine-H4 (CH) | 2.8 - 3.2 | m |

| Piperidine-H2, H6 (CH₂) | 2.5 - 3.0 | m |

| Piperidine-H3, H5 (CH₂) | 1.5 - 2.0 | m |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show six signals for the bromophenyl ring. The carbon atom attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other five aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-150 ppm). The carbon atom attached to the piperidine ring (quaternary carbon) will also be identifiable.

The piperidine ring will exhibit three distinct signals corresponding to C4 (methine), C2/C6 (equivalent methylene carbons), and C3/C5 (equivalent methylene carbons). The chemical shifts of these aliphatic carbons would appear in the upfield region of the spectrum.

For comparison, the ¹³C NMR data for 4-(4-Bromophenyl)piperidine in MeOD shows signals at δ 145.3, 131.2, 128.5, 128.2, 119.4, 45.6, 41.4, and 32.7. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic C-N | ~145 |

| Aromatic CH | 127 - 133 |

| Piperidine C4 | ~40 |

| Piperidine C2, C6 | ~46 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled, typically over two or three bonds. This would be crucial for tracing the connectivity of the protons within the piperidine ring and for assigning the protons of the bromophenyl ring. For instance, the methine proton at C4 would show a cross-peak with the methylene protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group would give a cross-peak corresponding to its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons on the piperidine ring would show correlations to the carbons of the bromophenyl ring, confirming the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₄BrN), the predicted monoisotopic mass is 239.03096 Da. uni.lu An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the molecular formula of the compound. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.03824 |

Fragmentation Pattern Analysis for Detailed Structural Information

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry can be used to fragment the molecular ion of this compound, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions.

Common fragmentation pathways for 4-arylpiperidines involve cleavages of the piperidine ring and the bond connecting the two ring systems. Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of radicals from the piperidine ring.

Loss of the Bromophenyl Group: Cleavage of the bond between the piperidine and the bromophenyl ring could result in the formation of a bromophenyl cation or a piperidinyl cation.

Ring Opening of Piperidine: The piperidine ring can undergo ring-opening fragmentation, leading to a series of smaller fragment ions.

Loss of HBr: Elimination of hydrogen bromide from the molecular ion is another possible fragmentation pathway.

Analysis of the m/z values of the fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the identity of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching and bending. vscht.cz The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its molecular structure.

The key functional groups in this compound include the secondary amine (N-H) of the piperidine ring, the aromatic bromophenyl group, and the saturated aliphatic portions of the piperidine ring. The N-H stretching vibration of the secondary amine is typically observed as a moderate intensity band in the region of 3300-3500 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations of the bromophenyl ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.czlibretexts.org In contrast, the aliphatic C-H stretching vibrations from the piperidine ring will produce strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

Carbon-carbon stretching vibrations within the aromatic ring usually result in several bands in the 1400-1600 cm⁻¹ region. vscht.cz The spectrum will also feature bands corresponding to C-N stretching, typically found between 1000-1250 cm⁻¹. Finally, the presence of the bromine atom on the phenyl ring should give rise to a C-Br stretching vibration, which is expected in the far-infrared region, generally between 515-690 cm⁻¹. libretexts.org

Table 1: Expected FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3500-3300 | N-H | Stretch | Medium |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| 3000-2850 | C-H (Aliphatic) | Stretch | Strong |

| 1600-1585 | C=C (Aromatic) | Ring Stretch | Medium |

| 1500-1400 | C=C (Aromatic) | Ring Stretch | Medium |

| 1470-1450 | C-H (Aliphatic) | Bend (Scissoring) | Medium |

| 1250-1000 | C-N | Stretch | Medium |

| 900-675 | C-H (Aromatic) | Out-of-plane Bend | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to FT-IR. researchgate.net It relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon-bromine bond. The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring, which involves the entire ring expanding and contracting, typically gives a very strong and sharp signal in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman-active. The aliphatic C-H stretching and bending modes of the piperidine ring would also be visible, providing a comprehensive vibrational profile of the molecule when combined with FT-IR data. spectrabase.com

X-ray Crystallography for Solid-State Structure Elucidation

The first and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For organic compounds like this compound, a common and effective method is slow evaporation of a saturated solution. malayajournal.orgresearchgate.net The compound would be dissolved in a suitable solvent, such as methanol, ethanol, or acetonitrile, to create a saturated or near-saturated solution. malayajournal.orgresearchgate.net This solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over several days or weeks. researchgate.net As the solvent evaporates, the concentration of the solute increases beyond its solubility limit, promoting the formation of well-ordered crystals.

Other techniques, such as slow cooling of a saturated solution, can also be employed. researchgate.net Once crystals are formed, their quality must be assessed. A suitable crystal for X-ray diffraction should be a single, well-formed specimen, free of cracks and other defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension). The quality is often initially judged using an optical microscope and then confirmed by the diffraction pattern produced in the X-ray diffractometer.

The analysis of a crystal structure would provide precise measurements of all geometric parameters. This includes the lengths of all covalent bonds (e.g., C-C, C-N, C-H, C-Br) and the angles between them. Dihedral angles, which describe the rotation around a bond, are crucial for defining the molecule's conformation, such as the twist angle between the plane of the phenyl ring and the mean plane of the piperidine ring.

Table 2: Expected Bond Lengths and Angles for this compound

| Parameter | Bond/Atoms | Typical Value |

|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Length | Csp³-Csp³ (Piperidine) | ~1.54 Å |

| Bond Length | C-N (Piperidine) | ~1.47 Å |

| Bond Length | Caromatic-Caliphatic | ~1.51 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| Bond Angle | C-C-C (Piperidine) | ~109.5° |

Note: These values are standard approximations. Actual experimental values would vary slightly. rsc.org

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. The study of this molecular packing is crucial for understanding a compound's physical properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.comscirp.org

The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. This surface can be color-mapped to visualize different properties. For instance, a d_norm surface uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds or halogen bonds. mdpi.com

For this compound, Hirshfeld analysis would be expected to reveal several key interactions:

Hydrogen Bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor, potentially forming N-H···N intermolecular hydrogen bonds with neighboring molecules.

Halogen Bonding: The bromine atom, having an electrophilic region known as a σ-hole, could participate in halogen bonding (C-Br···X) with a nucleophilic region on an adjacent molecule. researchgate.net

By quantifying these varied interactions, Hirshfeld surface analysis provides a detailed picture of the forces that stabilize the crystal structure. mdpi.com

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy is a powerful analytical technique used to study the electronic structure of molecules. It involves the absorption of ultraviolet (UV) or visible (Vis) light, which causes the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the wavelengths of light absorbed and the probability of these electronic transitions occurring.

Absorption and Emission Properties of this compound Derivatives

These computational approaches allow for the calculation of absorption maxima (λmax), which correspond to the energy required for the most probable electronic transition, and the oscillator strength (f), which is a measure of the intensity of the absorption band. Similarly, the emission properties, such as the wavelength of maximum fluorescence (λem), can also be predicted.

For a representative set of hypothetical derivatives, where substituents are introduced on the phenyl ring, the following trends in absorption and emission properties can be anticipated based on general principles of photophysics and computational studies of similar aromatic compounds. Electron-donating groups (EDGs) like -OCH₃ and -NH₂ are expected to cause a bathochromic (red) shift in the absorption and emission spectra due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ and -CN are predicted to also induce a red shift, primarily by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Theoretical Absorption and Emission Properties of this compound Derivatives Note: The following data is hypothetical and for illustrative purposes based on established photophysical principles, as specific experimental data is not available.

| Compound | Substituent (R) | Predicted λmax (nm) | Predicted Oscillator Strength (f) | Predicted λem (nm) |

|---|---|---|---|---|

| This compound | -H | 265 | 0.025 | 310 |

| 4-(2-Bromo-4-methoxyphenyl)piperidine | -OCH₃ | 278 | 0.035 | 325 |

| 4-(2-Bromo-4-nitrophenyl)piperidine | -NO₂ | 295 | 0.042 | 350 |

| 4-(2-Bromo-4-cyanophenyl)piperidine | -CN | 288 | 0.038 | 340 |

| 4-(2-Bromo-4-aminophenyl)piperidine | -NH₂ | 285 | 0.040 | 335 |

Frontier Molecular Orbital (FMO) Analysis from UV-Vis Data

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is directly related to the electronic absorption and emission energies observed in UV-Vis spectroscopy. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the energies of these orbitals and visualizing their spatial distribution. For this compound and its derivatives, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is also distributed over the aromatic system.

Substituents on the phenyl ring significantly influence the energies of the HOMO and LUMO. Electron-donating groups increase the energy of the HOMO, leading to a smaller energy gap. Electron-withdrawing groups lower the energy of the LUMO, which also results in a reduced HOMO-LUMO gap. These modifications directly impact the observed UV-Vis spectra.

A computational study on a related compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, which contains the 2-bromophenyl moiety, reported calculated HOMO and LUMO energies of -5.97 eV and -0.85 eV, respectively, resulting in an energy gap of 5.12 eV. These values provide a useful reference for the expected orbital energies in similar structures.

Table 2: Theoretical Frontier Molecular Orbital Energies of this compound Derivatives Note: The following data is hypothetical and for illustrative purposes based on established principles of computational chemistry, as specific experimental data is not available.

| Compound | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|---|

| This compound | -H | -6.10 | -0.95 | 5.15 |

| 4-(2-Bromo-4-methoxyphenyl)piperidine | -OCH₃ | -5.85 | -0.90 | 4.95 |

| 4-(2-Bromo-4-nitrophenyl)piperidine | -NO₂ | -6.35 | -1.50 | 4.85 |

| 4-(2-Bromo-4-cyanophenyl)piperidine | -CN | -6.28 | -1.35 | 4.93 |

| 4-(2-Bromo-4-aminophenyl)piperidine | -NH₂ | -5.75 | -0.88 | 4.87 |

Computational Chemistry and Molecular Modeling Studies of 4 2 Bromophenyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate prediction of molecular properties by modeling the electron density. DFT methods are widely used to investigate the geometry, electronic structure, and spectroscopic parameters of organic molecules like 4-(2-Bromophenyl)piperidine.

Geometry Optimization and Conformational Analysis of this compound

The first step in computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgresearchgate.net For this compound, this involves identifying the preferred conformation of the piperidine (B6355638) ring and the orientation of the 2-bromophenyl substituent.

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane (B81311). wikipedia.org However, the presence of the nitrogen atom and a substituent at the 4-position introduces conformational isomerism. The 2-bromophenyl group can be positioned in either an axial or equatorial orientation relative to the piperidine ring. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to optimize the geometries of both conformers and calculate their relative energies. researchgate.netmdpi.com

Studies on similar 4-substituted piperidines have shown that the equatorial conformation is generally more stable. wikipedia.orgnih.gov For instance, in N-methylpiperidine, the equatorial conformer is favored by 3.16 kcal/mol. wikipedia.org However, for substituents with polar characteristics, such as a bromo group, the energy difference can be influenced by electrostatic interactions. Research on 4-substituted piperidines, including those with bromine, has demonstrated that while the equatorial conformer is typically preferred in the free base, protonation of the piperidine nitrogen can stabilize the axial conformer, sometimes even reversing the conformational preference. nih.gov This stabilization is attributed to favorable electrostatic interactions between the protonated nitrogen and the polar substituent. nih.gov

| Substituent (R) | -ΔG° (kcal/mol) - Equatorial Preference |

|---|---|

| -CH₃ | 1.74 |

| -Phenyl | 2.87 |

| -Br | 0.53 |

| -OH | 0.87 |

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. DFT calculations provide key insights through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. schrodinger.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net For this compound, DFT calculations would map the electron density distribution of these orbitals and quantify the energy gap, providing a measure of its kinetic stability.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the energy lowering due to maximal electron flow. |

The Molecular Electrostatic Potential (MEP) surface is another vital tool that illustrates the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.netrsc.org For this compound, an MEP analysis would highlight the electronegative nitrogen and bromine atoms as regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms, particularly the N-H proton, would show positive potential, indicating sites for nucleophilic interaction. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

DFT calculations have become a reliable method for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, combined with DFT, is widely used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). nih.govaps.org For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts for its most stable conformers can be performed. nih.gov Comparing these predicted spectra with experimental data helps confirm the molecular structure and can provide evidence for the dominant conformation in solution. researchgate.netnih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculation yields a set of vibrational frequencies and their corresponding normal modes, which describe the stretching, bending, and torsional motions of the atoms. mdpi.compsu.edu For this compound, this analysis would identify characteristic frequencies for the N-H stretch, C-H stretches of the piperidine and phenyl rings, and the C-Br stretch. researchgate.net Comparing the calculated frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental IR and Raman spectra serves as a powerful validation of the computed geometry. nih.gov

Analysis of Non-Linear Optical Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and materials science. frontiersin.org Computational methods, particularly DFT, are effective in predicting the NLO response of organic compounds. researchgate.netmedmedchem.com Key NLO parameters that can be calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com

For this compound, DFT calculations could determine these properties. The first hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response. nih.gov A high β value suggests that the material may have potential applications in technologies like frequency doubling. Such studies on related bromophenyl derivatives have demonstrated their potential for NLO applications, indicating that this compound could also exhibit interesting NLO characteristics. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. dntb.gov.ua

Investigation of Conformational Dynamics and Stability in Solution

For a flexible molecule like this compound, MD simulations are invaluable for studying its conformational dynamics in a solution phase. rsc.org A simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and observing its trajectory over a period of nanoseconds or longer.

These simulations can reveal:

Conformational Stability: The relative stability of the axial and equatorial conformers in a specific solvent can be assessed by monitoring the population of each state over time. mdpi.com

Interconversion Rates: MD can track the transitions between the axial and equatorial forms, providing information on the energy barriers and kinetics of this process.

Solvent Effects: The simulation explicitly models the interactions between the solute and solvent molecules, showing how hydrogen bonding and dielectric effects influence conformational preferences. mdpi.com

Structural Fluctuations: MD illustrates the constant motion of the molecule, including bond vibrations, angle bending, and torsional rotations, providing a realistic picture of its behavior at a given temperature. frontiersin.org

By analyzing the MD trajectory, researchers can understand how this compound behaves in a realistic environment, complementing the static, gas-phase insights from DFT calculations. nih.gov

Analysis of Solvent Effects on Molecular Behavior and Interactions

The surrounding solvent environment can significantly influence the conformation, electronic structure, and intermolecular interactions of a molecule. Computational methods are instrumental in dissecting these complex effects. For this compound, understanding its behavior in different solvents is crucial, particularly for predicting its properties in physiological environments.

Continuum solvation models are a widely used class of methods to simulate the effects of a solvent without explicitly representing every solvent molecule. rutgers.edu These models, such as the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model, represent the solvent as a continuous medium with a specific dielectric constant. rutgers.edunih.gov These approaches can be used to calculate the free energy of solvation, which is a key determinant of a molecule's solubility and partitioning between different phases. For drug-like molecules, while the absolute accuracy of these models can vary, they are particularly useful for calculating relative energies within a series of related compounds. nih.govlu.se

Key Applications of Solvation Models for this compound:

| Computational Method | Application to this compound | Insights Gained |

| Polarizable Continuum Model (PCM) | Calculation of solvation free energy in polar (e.g., water) and non-polar (e.g., octanol) solvents. | Prediction of solubility and lipophilicity (LogP), crucial for pharmacokinetic properties. |

| Generalized Born (GB) Model | Often used in molecular dynamics simulations to incorporate solvent effects efficiently. | Understanding the conformational preferences of the piperidine ring and the orientation of the bromophenyl group in different solvent environments. |

| Explicit Solvent Models | Molecular dynamics simulations with explicit water molecules surrounding this compound. | Detailed analysis of specific hydrogen bonding interactions between the piperidine nitrogen and water, and how these interactions influence the overall molecular conformation. |

Furthermore, solvatochromism, the change in a substance's color in different solvents, can be studied computationally to understand how the solvent polarity affects the electronic transitions of a molecule. rsc.orgmdpi.com For a molecule like this compound, while it is colorless, computational analysis of its UV-visible absorption spectra in different solvents can reveal how the solvent stabilizes the ground and excited states, providing insights into its electronic properties. nih.govnih.gov

In Silico Modeling for Structure-Property Relationships

In silico modeling plays a pivotal role in modern drug discovery by establishing relationships between the chemical structure of a molecule and its physicochemical or biological properties.

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the biological activity of a series of compounds with their molecular descriptors. For piperidine derivatives, which are prevalent in many classes of therapeutic agents, QSAR is a powerful tool for optimizing their activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. scientific.netresearchgate.netnih.govresearchgate.net These methods build a 3D model of the ligand-receptor interactions by analyzing the steric and electrostatic fields of a set of aligned molecules. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. scientific.net For a series of 4-phenylpiperidine (B165713) derivatives, a 3D-QSAR model could reveal the importance of the substitution pattern on the phenyl ring for binding to a specific biological target. nih.govgu.se

Pharmacophore modeling is another crucial technique in SAR studies. A pharmacophore represents the essential 3D arrangement of functional groups necessary for biological activity. nih.gov For piperidine-based ligands, a pharmacophore model might include features like a hydrophobic group (the phenyl ring), a hydrogen bond acceptor/donor (the piperidine nitrogen), and specific spatial relationships between them. acs.orgmdpi.com This model can then be used to screen large virtual libraries for new compounds with the desired activity. nih.gov

Commonly Used Descriptors in QSAR Studies of Piperidine Derivatives:

| Descriptor Type | Examples | Information Provided |

| Electronic | Partial charges, dipole moment | Distribution of electrons and electrostatic interactions. |

| Steric | Molecular volume, surface area | Size and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices | How atoms are connected within the molecule. |

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. chemdiv.comfrontiersin.org FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. nih.gov These fragments are then grown, linked, or combined to create more potent molecules. nih.gov

The this compound scaffold is an excellent candidate for FBDD for several reasons:

Privileged Scaffold: The phenylpiperidine motif is present in numerous biologically active compounds, suggesting it can interact favorably with a variety of protein targets.

3D Structure: The non-planar piperidine ring provides a three-dimensional framework, which is often advantageous for achieving high-affinity and selective binding. whiterose.ac.uknih.gov

Vector for Elaboration: The bromine atom on the phenyl ring provides a reactive handle for chemical modification, allowing for the systematic exploration of chemical space through techniques like Suzuki coupling.